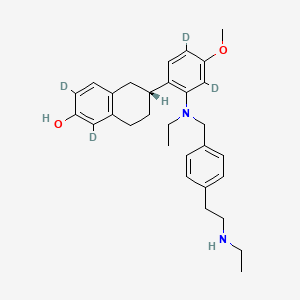
Cathepsin D/E Substrate, Fluorogenic
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cathepsin D/E Substrate, Fluorogenic, is an internally quenched fluorogenic 11-mer peptide that acts as a sensitive and selective substrate for cathepsins D and E. This compound is not a substrate for cathepsins B, H, or L. The cleavage of this substrate by cathepsins D and E results in enhanced fluorescence, making it a useful tool for screening cathepsin D and E inhibitors and determining their activity in tissue and cell extracts .
Métodos De Preparación
The synthesis of Cathepsin D/E Substrate, Fluorogenic, involves the construction of a highly sensitive synthetic decapeptide substrate based on the known sequence specificities of the cleavage sites of cathepsins D and E. The substrate contains a highly fluorescent (7-methoxycoumarin-4-yl)acetyl (MOCAc) moiety and a quenching 2,4-dinitrophenyl (Dnp) group. The peptide sequence is MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂ .
The synthesis process typically involves solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled step-by-step on a solid support. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥97% .
Análisis De Reacciones Químicas
Cathepsin D/E Substrate, Fluorogenic, undergoes hydrolysis reactions catalyzed by cathepsins D and E. The cleavage occurs specifically at the Phe-Phe amide bond, resulting in the separation of the fluorescent and quenching moieties, which leads to enhanced fluorescence . The hydrolysis rate constants (kcat/Km) for rat gastric cathepsin D and human erythrocyte cathepsin E are 15.6 µM⁻¹ sec⁻¹ and 10.9 µM⁻¹ sec⁻¹, respectively .
Common reagents and conditions used in these reactions include the substrate at a concentration of 20 µM, with the reaction typically carried out at an acidic pH of around 4.0, which is optimal for the activity of cathepsins D and E .
Aplicaciones Científicas De Investigación
Cathepsin D/E Substrate, Fluorogenic, has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Cathepsin D/E Substrate, Fluorogenic, involves its hydrolysis by cathepsins D and E. The substrate is designed to interact specifically with the active sites of these enzymes. The cleavage of the Phe-Phe amide bond by the enzymes results in the separation of the fluorescent (MOCAc) and quenching (Dnp) moieties, leading to an increase in fluorescence intensity . This fluorescence change can be measured to determine the activity of cathepsins D and E in various samples.
Comparación Con Compuestos Similares
Cathepsin D/E Substrate, Fluorogenic, is unique in its high sensitivity and selectivity for cathepsins D and E. Similar compounds include other fluorogenic substrates designed for different cathepsins, such as:
Cathepsin B Substrate, Fluorogenic: A substrate specific for cathepsin B, which is involved in various proteolytic processes.
Cathepsin L Substrate, Fluorogenic: A substrate specific for cathepsin L, another important protease in cellular processes.
Cathepsin K Substrate, Fluorogenic: A substrate specific for cathepsin K, which plays a role in bone resorption.
The uniqueness of this compound, lies in its ability to selectively measure the activity of cathepsins D and E without interference from other cathepsins .
Propiedades
Fórmula molecular |
C83H119N21O18 |
|---|---|
Peso molecular |
1699.0 g/mol |
Nombre IUPAC |
(2S)-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-1-[(2S)-6-amino-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C83H119N21O18/c1-8-50(6)71(101-79(114)66-30-21-39-102(66)81(116)61(27-15-17-35-84)93-69(105)44-53-45-70(106)122-68-47-55(121-7)32-33-56(53)68)80(115)100-63(41-49(4)5)76(111)98-65(43-52-24-13-10-14-25-52)78(113)99-64(42-51-22-11-9-12-23-51)77(112)96-60(29-20-38-92-83(88)89)74(109)97-62(40-48(2)3)75(110)95-59(73(108)94-58(72(85)107)28-19-37-91-82(86)87)26-16-18-36-90-57-34-31-54(103(117)118)46-67(57)104(119)120/h9-14,22-25,31-34,45-50,58-66,71,90H,8,15-21,26-30,35-44,84H2,1-7H3,(H2,85,107)(H,93,105)(H,94,108)(H,95,110)(H,96,112)(H,97,109)(H,98,111)(H,99,113)(H,100,115)(H,101,114)(H4,86,87,91)(H4,88,89,92)/t50-,58+,59-,60-,61-,62-,63-,64-,65-,66-,71-/m0/s1 |
Clave InChI |
NBCATOJDDSPOJV-NFHABCNISA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate](/img/structure/B12366424.png)
![3-[(2S,5S,8S,11S,14S,17S,20S,24E,32R)-32-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]-14-(3-amino-3-oxopropyl)-17-(cyclobutylmethyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-3-ylmethyl)-11,20,32-trimethyl-3,6,9,12,15,18,33-heptaoxo-1,4,7,10,13,16,19-heptazacyclotritriacont-24-en-2-yl]propanoic acid](/img/structure/B12366428.png)

![2-Deuterio-6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline](/img/structure/B12366438.png)
![2-[2-(3,3-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxy-1-methyl-3-oxo-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde](/img/structure/B12366444.png)

![(1R,2S,5S)-N-[(2S)-4-(3,3-dimethylazetidin-1-yl)-3,4-dioxo-1-[(3S)-2-oxopiperidin-3-yl]butan-2-yl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12366467.png)



